molecular formula C19H16FN3O4S2 B15110682 (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B15110682
M. Wt: 433.5 g/mol
InChI Key: BHRPOAZCWXZPLL-DHZHZOJOSA-N
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Description

(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl sulfonyl group, and a methoxyphenyl prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Sulfonyl Group: The thiadiazole intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with 4-methoxyphenylacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-[(2-fluorobenzyl)sulfanyl]-3-[(2-methylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile
  • (2E)-N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(3-fluoro-4-methoxyphenyl)acrylamide

Uniqueness

The uniqueness of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl sulfonyl group and the thiadiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H16FN3O4S2

Molecular Weight

433.5 g/mol

IUPAC Name

(E)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H16FN3O4S2/c1-27-15-9-6-13(7-10-15)8-11-17(24)21-18-22-23-19(28-18)29(25,26)12-14-4-2-3-5-16(14)20/h2-11H,12H2,1H3,(H,21,22,24)/b11-8+

InChI Key

BHRPOAZCWXZPLL-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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